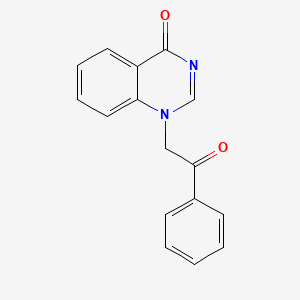
4-Amino-3-(cyclopropylmethoxy)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-3-(cyclopropylmethoxy)benzoic acid is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid, featuring an amino group at the 4-position and a cyclopropylmethoxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-(cyclopropylmethoxy)benzoic acid can be achieved through several steps:
Starting Material: The synthesis begins with 3-hydroxybenzoic acid.
O-Alkylation: The hydroxyl group at the 3-position is alkylated with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate to form 3-(cyclopropylmethoxy)benzoic acid.
Nitration: The resulting compound undergoes nitration to introduce a nitro group at the 4-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs more scalable and cost-effective reagents and conditions. For example, continuous flow reactors may be used to enhance reaction efficiency and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using hydrogenation.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium nitrite in acidic conditions for diazotization, followed by nucleophiles like phenols or amines.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of azo compounds or other substituted derivatives.
Scientific Research Applications
4-Amino-3-(cyclopropylmethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in enzyme inhibition studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-3-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with cellular signaling pathways, particularly those involving protein kinases or other regulatory proteins.
Gene Expression: The compound can modulate gene expression by affecting transcription factors or other DNA-binding proteins.
Comparison with Similar Compounds
4-Amino-3-(difluoromethoxy)benzoic acid: Similar structure but with a difluoromethoxy group instead of a cyclopropylmethoxy group.
4-Amino-3-methoxybenzoic acid: Lacks the cyclopropyl group, featuring a simpler methoxy group.
4-Amino-3-(trifluoromethoxy)benzoic acid: Contains a trifluoromethoxy group, which imparts different electronic properties.
Uniqueness: 4-Amino-3-(cyclopropylmethoxy)benzoic acid is unique due to the presence of the cyclopropylmethoxy group, which introduces steric hindrance and affects the compound’s reactivity and interaction with biological targets. This structural feature can enhance the compound’s specificity and potency in various applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-amino-3-(cyclopropylmethoxy)benzoic acid |
InChI |
InChI=1S/C11H13NO3/c12-9-4-3-8(11(13)14)5-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6,12H2,(H,13,14) |
InChI Key |
SSSCMMUPPDYTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=CC(=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![6-Bromo-2,2-dimethylspiro[chroman-4,4'-imidazolidine]-2',5'-dione](/img/structure/B11925364.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B11925368.png)



![2H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B11925407.png)





